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Compound Name: Caffeine, 8-(decylthio)-

Cat. No.: B15345537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical modeling of 8-(decylthio)-caffeine

receptor binding. While direct experimental and extensive computational studies on 8-

(decylthio)-caffeine are not widely published, this document synthesizes information from

related 8-substituted xanthine derivatives to provide a comprehensive framework for its study.

The primary targets for xanthine derivatives are the adenosine receptors, particularly the A1

and A2A subtypes, which are G-protein-coupled receptors (GPCRs) involved in numerous

physiological processes.

Introduction to 8-(decylthio)-caffeine and its
Putative Receptors
Caffeine and its derivatives, known as xanthines, are well-established antagonists of adenosine

receptors. The substitution at the 8-position of the xanthine core is a critical determinant of

potency and selectivity for the different adenosine receptor subtypes. The "decylthio" group in

8-(decylthio)-caffeine, a ten-carbon alkyl chain linked via a sulfur atom, suggests a significant

hydrophobic interaction within the receptor binding pocket.

Based on structure-activity relationships of numerous 8-substituted xanthines, 8-(decylthio)-

caffeine is predicted to be a potent antagonist of adenosine A1 and A2A receptors. These

receptors are key players in cardiovascular, central nervous system, and inflammatory

responses. Theoretical modeling, therefore, becomes a crucial tool to elucidate the molecular
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interactions governing the binding of 8-(decylthio)-caffeine to these receptors, guiding the

design of more potent and selective drug candidates.

Quantitative Data Summary
Quantitative data for 8-substituted xanthine derivatives targeting adenosine receptors are

summarized below. This data, gathered from various studies on analogous compounds,

provides a reference for the expected binding affinities and the impact of substitutions at the 8-

position.

Compound Receptor Subtype
Binding Affinity (Ki,
nM)

Reference
Compound

8-phenyltheophylline A1 10 Theophylline

8-phenyltheophylline A2A 300 Theophylline

8-(3-

chlorostyryl)caffeine

(CSC)

A1 28,000 -

8-(3-

chlorostyryl)caffeine

(CSC)

A2A 54 -

8-(p-

sulfophenyl)theophylli

ne

A1 1,400 Theophylline

8-(p-

sulfophenyl)theophylli

ne

A2A >100,000 Theophylline

Note: Data for 8-(decylthio)-caffeine is not available in the public domain and would need to be

determined experimentally.

Experimental and Computational Protocols
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This section details the methodologies for key experimental and computational techniques

relevant to the study of 8-(decylthio)-caffeine receptor binding.

Radioligand Binding Assays
Objective: To experimentally determine the binding affinity of 8-(decylthio)-caffeine for

adenosine A1 and A2A receptors.

Methodology:

Membrane Preparation:

HEK-293 cells stably expressing either the human adenosine A1 or A2A receptor are

cultured and harvested.

Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet

the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer. Protein

concentration is determined using a standard method like the Bradford assay.

Competition Binding Assay:

Membrane preparations are incubated with a fixed concentration of a specific radioligand

(e.g., [3H]DPCPX for A1 receptors, [3H]ZM241385 for A2A receptors) and varying

concentrations of the unlabeled competitor, 8-(decylthio)-caffeine.

Incubations are carried out at a specific temperature (e.g., 25°C) for a defined period (e.g.,

60-120 minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis:
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The concentration of 8-(decylthio)-caffeine that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition

curves.

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd

is its dissociation constant.

Homology Modeling
Objective: To generate a three-dimensional structural model of the human adenosine A1 and

A2A receptors when experimental structures are unavailable or incomplete.

Methodology:

Template Selection: A high-resolution crystal structure of a related GPCR is chosen as a

template. The adenosine A2A receptor in complex with an antagonist (PDB ID: 4EIY) is a

common template.

Sequence Alignment: The amino acid sequence of the target receptor (human A1 or A2A) is

aligned with the sequence of the template protein.

Model Building: A 3D model of the target receptor is constructed based on the alignment with

the template structure using software like MODELLER or SWISS-MODEL.

Loop Modeling: The non-conserved loop regions of the receptor are modeled using ab initio

methods or loop databases.

Model Refinement and Validation: The generated model is energetically minimized to relieve

any steric clashes. The quality of the model is then assessed using tools like PROCHECK

(for stereochemical quality) and Ramachandran plots.

Molecular Docking
Objective: To predict the binding pose and affinity of 8-(decylthio)-caffeine within the binding

site of the adenosine A1 and A2A receptors.

Methodology:
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Receptor and Ligand Preparation:

The homology model or crystal structure of the receptor is prepared by adding hydrogen

atoms, assigning partial charges, and defining the binding site.

The 3D structure of 8-(decylthio)-caffeine is generated and its geometry is optimized using

a suitable force field (e.g., MMFF94).

Docking Simulation:

Docking is performed using software such as AutoDock, Glide, or GOLD. The program

samples a large number of possible conformations and orientations of the ligand within the

receptor's binding pocket.

A scoring function is used to estimate the binding affinity for each pose.

Pose Analysis and Selection:

The resulting docked poses are clustered and ranked based on their docking scores and

interaction energies.

The most favorable binding poses are visually inspected to analyze the key interactions

(e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 8-(decylthio)-

caffeine and the receptor.

Molecular Dynamics (MD) Simulations
Objective: To study the dynamic behavior of the 8-(decylthio)-caffeine-receptor complex and to

assess the stability of the predicted binding pose.

Methodology:

System Setup:

The docked complex of 8-(decylthio)-caffeine and the receptor is embedded in a lipid

bilayer (e.g., POPC) and solvated with water molecules and ions to mimic a physiological

environment.
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The system is parameterized using a force field such as AMBER or CHARMM.

Equilibration: The system is gradually heated and equilibrated to the desired temperature

and pressure through a series of constrained simulations.

Production Run: A long-timescale (typically hundreds of nanoseconds) MD simulation is

performed without restraints.

Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess:

The stability of the ligand's binding pose (Root Mean Square Deviation - RMSD).

The flexibility of the receptor and ligand (Root Mean Square Fluctuation - RMSF).

The persistence of key intermolecular interactions over time.

Binding free energy calculations using methods like MM/PBSA or MM/GBSA can be

performed to provide a more accurate estimation of binding affinity.

Visualizations
Signaling Pathway
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Experimental Workflow

Start

Membrane Preparation
(HEK-293 cells with A1/A2A receptors)

Radioligand Binding Assay
(Competition with [3H]ligand)

Data Acquisition
(Scintillation Counting)

Data Analysis
(IC50 and Ki determination)

End
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Computational Modeling Workflow

Start

Homology Modeling
(A1/A2A receptor structure)

Molecular Docking
(Predict binding pose of 8-(decylthio)-caffeine)

Molecular Dynamics Simulation
(Assess stability and dynamics)

Binding Free Energy Calculation
(Estimate binding affinity)

End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15345537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15345537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

